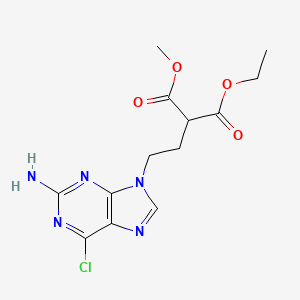
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is a complex organic compound that features a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of malonate esters followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with similar purine structure.
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Another compound with a purine base and similar functional groups.
Uniqueness
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16ClN5O4 |
|---|---|
Molecular Weight |
341.75 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H16ClN5O4/c1-3-23-12(21)7(11(20)22-2)4-5-19-6-16-8-9(14)17-13(15)18-10(8)19/h6-7H,3-5H2,1-2H3,(H2,15,17,18) |
InChI Key |
YJURUIOHBYAOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















